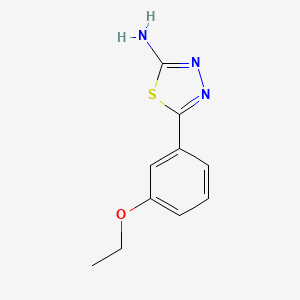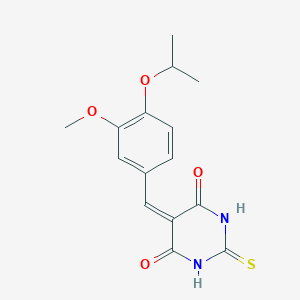
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as FMQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor properties, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in cells, as well as to increase the activity of antioxidant enzymes. This compound has also been found to have a protective effect on the liver and kidney, potentially making it useful in the treatment of liver and kidney diseases.
実験室実験の利点と制限
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, this compound has a fluorescent property, making it useful for imaging studies. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, this compound could be studied for its potential use in the treatment of liver and kidney diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity of the product.
合成法
The synthesis of 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a cyclization reaction with paraformaldehyde to yield this compound. This method has been optimized to achieve a high yield and purity of the product.
科学的研究の応用
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-13-4-2-3-5-14(13)17-15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCACOBNSQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)

![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)
![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
